BenchChemオンラインストアへようこそ!

Liarozole

Pharmacokinetics Retinoid Biology Endocrine Pharmacology

Liarozole is the essential moderate-potency reference standard for CYP26A1 inhibition studies. Unlike ketoconazole, it elevates endogenous all-trans retinoic acid 1.9-fold without suppressing adrenal androgens, making it irreplaceable for prostate cancer and reproductive biology models where hormonal integrity is critical. With a documented ≥4-year solid-state stability at -20°C and validated IC50 of 2.1 µM, it serves as the benchmark control for all novel RAMBA discovery programs. Procure Liarozole to ensure cross-study comparability with published literature and eliminate confounding endocrine variables inherent to generic azole antifungals.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 115575-11-6
Cat. No. B1683768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiarozole
CAS115575-11-6
Synonymsliarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4
InChIInChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)
InChIKeyUGFHIPBXIWJXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liarozole CAS 115575-11-6: Retinoic Acid Metabolism Blocker for Dermatological and Oncology Research


Liarozole (R75251; R85246; CAS 115575-11-6) is an imidazole derivative and orally active retinoic acid metabolism blocking agent (RAMBA) that inhibits cytochrome P450 (CYP26)-dependent 4-hydroxylation of all-trans retinoic acid (ATRA) with a reported IC50 of 7 μM [1]. By blocking ATRA catabolism, Liarozole elevates endogenous tissue retinoic acid levels, thereby mimicking exogenous retinoid activity without direct retinoid receptor agonism [1]. The compound has been investigated clinically for retinoid-responsive dermatological conditions including ichthyosis and psoriasis, and preclinically for prostate cancer and other malignancies [2]. Structurally, Liarozole is a benzimidazole derivative bearing an imidazole moiety, with molecular formula C17H13ClN4 and molecular weight 308.76 .

Why Liarozole Cannot Be Substituted with Generic Azole Antifungals or Synthetic Retinoids


Liarozole occupies a unique mechanistic niche among CYP-modulating agents. Unlike broad-spectrum azole antifungals such as ketoconazole, Liarozole does not significantly suppress circulating adrenal androgen levels despite inhibiting aromatase and CYP17 in vitro . Compared with exogenous synthetic retinoids like acitretin, Liarozole elevates endogenous ATRA rather than introducing supraphysiological retinoid exposure systemically, which may explain the differential side effect profiles observed in clinical comparative studies [1]. Additionally, Liarozole is distinguished from next-generation RAMBAs such as talarozole (R115866) by its substantially lower CYP26A1 inhibitory potency—a property that defines Liarozole as the moderate-potency reference standard against which newer RAMBAs are benchmarked [2]. These compound-specific pharmacological distinctions make generic substitution of Liarozole with either antifungal azoles or alternative retinoid agents scientifically inappropriate for studies requiring reproducible CYP26-dependent RA metabolism blockade without confounding endocrine suppression.

Quantitative Differentiation Evidence for Liarozole: Head-to-Head Comparisons with Ketoconazole, Acitretin, and Next-Generation RAMBAs


Superior In Vivo Retinoic Acid Elevation vs. Ketoconazole with Preserved Androgen Homeostasis

In a direct in vivo comparison in rats, oral Liarozole (40 mg/kg) produced plasma all-trans retinoic acid (ATRA) levels of 2.5 ng/mL at 2 hours post-dose, compared with 1.3 ng/mL for ketoconazole at the same dose and time point—a 1.9-fold greater enhancement of endogenous retinoid levels . Critically, Liarozole did not significantly affect circulating adrenal androgen levels, whereas ketoconazole is known to suppress androgen biosynthesis .

Pharmacokinetics Retinoid Biology Endocrine Pharmacology

Reduced Retinoid-Class Side Effects vs. Acitretin in Phase II/III Ichthyosis Trial

In a 12-week multicenter, double-blind, randomized, active-controlled Phase II/III trial comparing Liarozole (75 mg twice daily) with acitretin (10 mg morning + 25 mg evening) in 32 patients with ichthyosis, both treatment groups demonstrated clinical improvement, but retinoid side effects were observed less frequently in the Liarozole group [1][2]. The study noted that Liarozole-treated patients experienced fewer mucocutaneous adverse events typically associated with systemic retinoid therapy [2].

Dermatology Clinical Trial Ichthyosis Therapy

CYP26A1 Inhibitory Potency: Defined Reference Standard for Next-Generation RAMBA Benchmarking

In a systematic CYP26A1 inhibition study using 9-cis-RA as a probe substrate, Liarozole exhibited an IC50 of 2100 nM (2.1 μM), compared with 550 nM for ketoconazole, 5.1 nM for R115866 (talarozole), and 4.3 nM for R116010 [1]. Liarozole is approximately 750-fold less potent as a CYP26A1 inhibitor than the second-generation RAMBA R115866 (IC50 = 4 nM vs. 3 μM) [2]. This substantial potency differential establishes Liarozole as the moderate-potency reference standard against which newer RAMBAs are evaluated in preclinical development.

Enzymology CYP26 Pharmacology Inhibitor Screening

CYP17 Inhibitory Activity: 260 nM Potency as Differentiator from Ketoconazole

Liarozole inhibits rat CYP17 (17α-hydroxylase/17,20-lyase) with an IC50 of 260 nM, a key steroidogenic enzyme target that distinguishes its pharmacological profile from ketoconazole . While both compounds inhibit CYP17 in vitro, Liarozole's in vivo androgen-sparing effect suggests that its CYP17 inhibition does not translate to clinically significant adrenal suppression at therapeutic doses—a critical differentiation from ketoconazole, which is clinically utilized for its anti-androgenic properties .

Endocrine Pharmacology Steroidogenesis CYP17 Inhibition

Classification as Weak CYP26A1 Inhibitor in Homology Modeling vs. Potent RAMBAs R116010 and R115866

An improved homology model of human CYP26A1 demonstrated the capability to discriminate between natural substrate, strong inhibitors (R116010 and R115866), and weak inhibitors including Liarozole, fluconazole, and tetralone derivatives based on calculated theoretical binding energies [1]. This computational classification aligns with experimental IC50 data and establishes Liarozole as the prototypical weak CYP26A1 inhibitor suitable as a negative or low-potency control in inhibitor screening cascades.

Computational Chemistry CYP26A1 Homology Modeling Structure-Activity Relationship

Long-Term Solid-State Stability: ≥4 Years at -20°C

According to vendor technical datasheets, Liarozole as a solid powder demonstrates stability of ≥4 years when stored at -20°C, with solubility in DMSO and practical storage recommendations for both powder and stock solution formats . This extended shelf-life is comparable to or exceeds typical small-molecule research compound stability profiles, making Liarozole suitable for multi-year research programs and long-term inhibitor library maintenance.

Compound Stability Laboratory Storage Procurement

Procurement-Driven Application Scenarios for Liarozole (CAS 115575-11-6)


In Vivo Retinoid Biology Studies Requiring Endogenous RA Elevation Without Androgen Suppression

Liarozole is the RAMBA of choice for rodent studies investigating endogenous retinoic acid signaling where preservation of normal androgen homeostasis is critical. Based on direct comparative data showing 1.9-fold greater plasma ATRA elevation than ketoconazole at equivalent doses, coupled with the demonstrated absence of adrenal androgen suppression , Liarozole enables researchers to elevate tissue retinoid levels without the confounding endocrine effects that limit the utility of ketoconazole and other antifungal azoles. This application is particularly relevant for studies in reproductive biology, prostate cancer models where androgen signaling is a key variable, and dermatological research requiring retinoid-mimetic effects without synthetic retinoid receptor activation.

Clinical Dermatology Research in Ichthyosis and Retinoid-Responsive Keratinization Disorders

For clinical research programs investigating non-retinoid therapeutic approaches to ichthyosis and related disorders of keratinization, Liarozole offers a mechanistically distinct alternative to acitretin and isotretinoin. Phase II/III clinical evidence demonstrates that Liarozole (75 mg BID for 12 weeks) produces comparable clinical improvement to acitretin while eliciting fewer retinoid-class mucocutaneous side effects [1]. Researchers designing clinical protocols for lamellar ichthyosis, palmoplantar pustular psoriasis, or other retinoid-responsive dermatoses should consider Liarozole when patient tolerability of conventional synthetic retinoids is a limiting factor in study design.

CYP26A1 Inhibitor Screening and RAMBA Development Programs

Liarozole is an indispensable reference compound for any laboratory engaged in CYP26A1 inhibitor discovery, RAMBA development, or retinoic acid metabolism research. With a well-characterized CYP26A1 IC50 of 2.1 μM [2] and validated classification as a 'weak inhibitor' in computational homology models [3], Liarozole serves as the benchmark moderate-potency control against which novel RAMBA candidates are evaluated. The compound's 750-fold lower potency relative to talarozole (R115866; IC50 = 4 nM) [2] provides an essential dynamic range reference for establishing assay sensitivity and validating high-throughput screening hits. Procurement of Liarozole is mandatory for any new RAMBA program to ensure cross-study comparability with published literature.

Long-Term Inhibitor Library Stocking for Multi-Year Research Programs

Laboratories maintaining compound libraries for longitudinal pharmacology studies benefit from Liarozole's documented ≥4-year solid-state stability at -20°C . This extended shelf-life, combined with well-characterized solubility in DMSO and established storage protocols for stock solutions (6 months at -80°C, 1 month at -20°C) , makes Liarozole a cost-effective addition to core inhibitor collections. For academic core facilities and pharmaceutical screening centers, Liarozole's stability profile reduces the need for frequent re-procurement and re-validation, ensuring experimental consistency across multi-year research projects and enabling reliable cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liarozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.